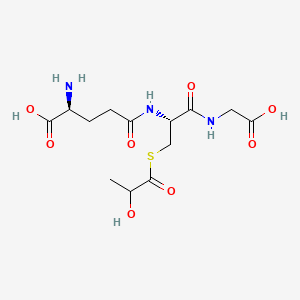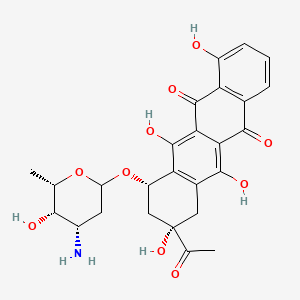
Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate is a complex organic compound featuring an azetidine ring, a benzhydryl group, and a nitromethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-2-aminopropanol derivative.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the azetidine ring.
Nitromethyl Substitution: The nitromethyl group is added through a nitration reaction, often using nitric acid or a nitrate ester.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, catalysts, and purification methods to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitromethyl group can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzhydryl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its azetidine ring.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Mécanisme D'action
The mechanism by which Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzhydryl group can enhance lipophilicity, aiding in membrane permeability, while the nitromethyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1-benzhydryl-3-(aminomethyl)azetidin-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(1-benzhydryl-3-(hydroxymethyl)azetidin-3-yl)acetate: Contains a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate is unique due to the presence of the nitromethyl group, which can undergo specific chemical reactions not possible with amino or hydroxymethyl groups. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
ethyl 2-[1-benzhydryl-3-(nitromethyl)azetidin-3-yl]acetate |
InChI |
InChI=1S/C21H24N2O4/c1-2-27-19(24)13-21(16-23(25)26)14-22(15-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,20H,2,13-16H2,1H3 |
Clé InChI |
LVQAVZJGFYAXDO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


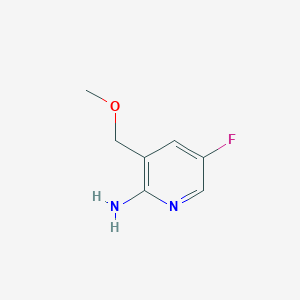
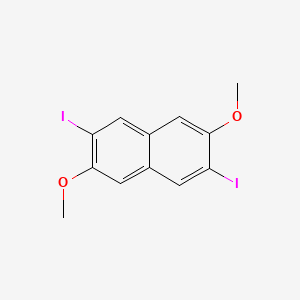
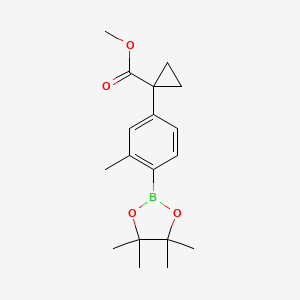

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
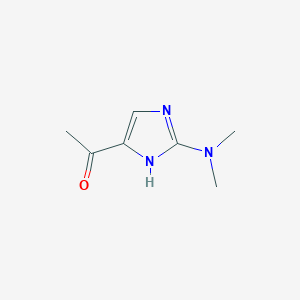
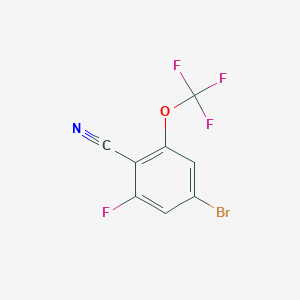
![2-Isopropoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B12828297.png)
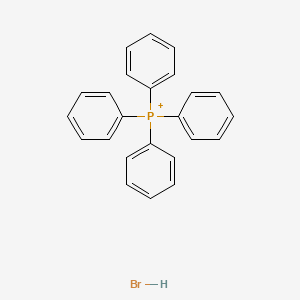
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)

